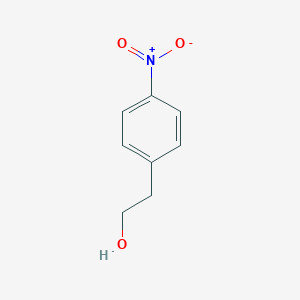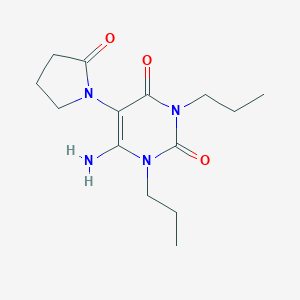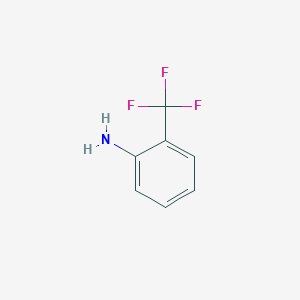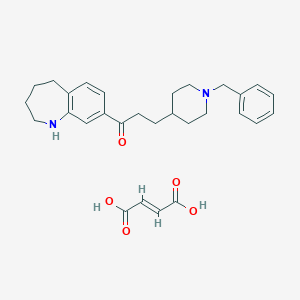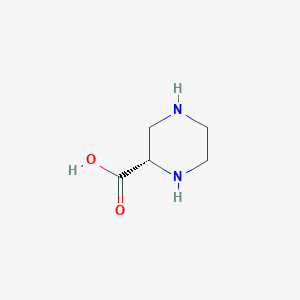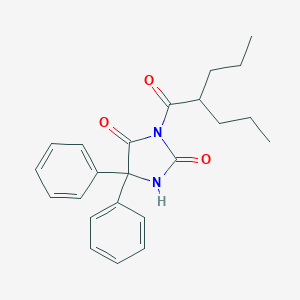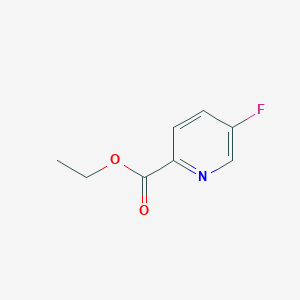
Ethyl 5-fluoropyridine-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-fluoropyridine-2-carboxylate is a chemical compound with the molecular formula C8H8FNO2 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of Ethyl 5-fluoropyridine-2-carboxylate and similar fluorinated pyridines has been a topic of interest in recent years . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles . These methods often involve the use of fluorination reactions .Molecular Structure Analysis
The molecular structure of Ethyl 5-fluoropyridine-2-carboxylate consists of a pyridine ring with a fluorine atom at the 5-position and a carboxylate group at the 2-position . The exact structure can be represented by the InChI code: 1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-fluoropyridine-2-carboxylate has a molecular weight of 169.16 g/mol . It has a topological polar surface area of 52.1 Ų and a complexity of 158 . It has no hydrogen bond donors but has five hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Radiolabeling
The compound is also significant in the field of radiolabeling, particularly in the synthesis of 18F-labeled compounds for positron emission tomography (PET). It provides a fluorinated building block that can be used to create imaging agents for diagnostic purposes .
Fluorination Chemistry
It plays a crucial role in fluorination chemistry, where it is used to study the effects of fluorination on the physical, chemical, and biological properties of molecules. This research has broad implications, including the development of new fluorinating reagents and methodologies .
Zukünftige Richtungen
Fluoropyridines, including Ethyl 5-fluoropyridine-2-carboxylate, have been gaining interest due to their interesting and unusual physical, chemical and biological properties . They have potential applications in various fields, including medicinal and agricultural chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .
Eigenschaften
IUPAC Name |
ethyl 5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMGOYHQXHQSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450790 | |
| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoropyridine-2-carboxylate | |
CAS RN |
148541-70-2 | |
| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)


